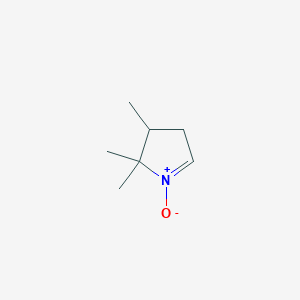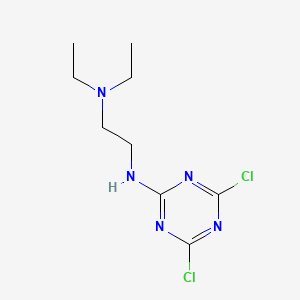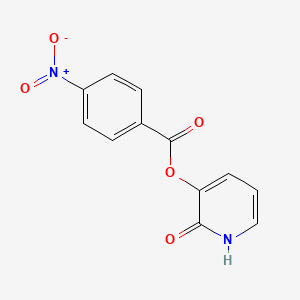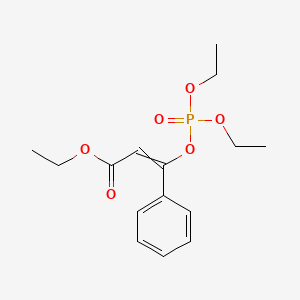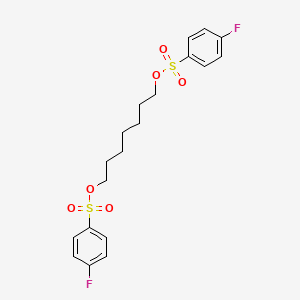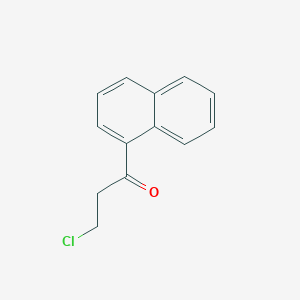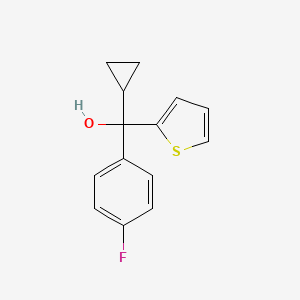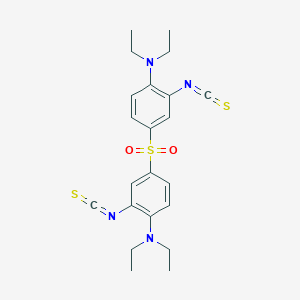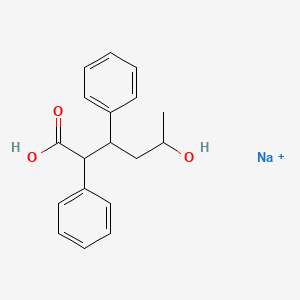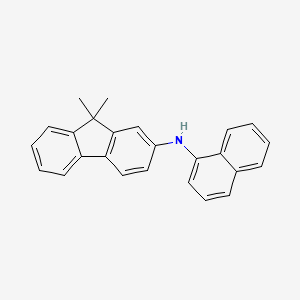![molecular formula C22H22O3 B14000046 2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 53608-00-7](/img/structure/B14000046.png)
2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene-1,3-dione core substituted with a hydroxy-dipropan-2-yl-phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione typically involves the condensation of an aromatic aldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the indene-1,3-dione core can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the indene-1,3-dione core can act as an electron acceptor in various chemical processes. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the hydroxy-dipropan-2-yl-phenyl group.
Indanone: Another related compound used in the design of biologically active molecules.
Uniqueness
The uniqueness of 2-[(4-hydroxy-3,5-dipropan-2-yl-phenyl)methylidene]indene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53608-00-7 |
|---|---|
Formule moléculaire |
C22H22O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C22H22O3/c1-12(2)17-9-14(10-18(13(3)4)22(17)25)11-19-20(23)15-7-5-6-8-16(15)21(19)24/h5-13,25H,1-4H3 |
Clé InChI |
BNXHOASWMHXZOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



